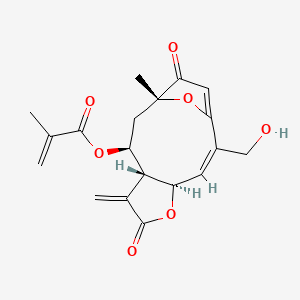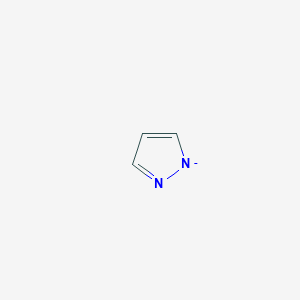
(6E)-2,6,11-trimethyldodeca-2,6,10-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tanacetene typically involves the extraction from the roots and aerial parts of Tanacetum longifolium using solvents like hexane and chloroform . The extraction process is followed by purification steps, including chromatography, to isolate the pure compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of tanacetene. Most of the available data pertains to laboratory-scale extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
(6E)-2,6,11-trimethyldodeca-2,6,10-triene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in tanacetene.
Substitution: Substitution reactions can introduce new functional groups into the tanacetene molecule.
Common Reagents and Conditions
Common reagents used in the reactions of tanacetene include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of tanacetene depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives of tanacetene.
Scientific Research Applications
(6E)-2,6,11-trimethyldodeca-2,6,10-triene has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.
Biology: Research on tanacetene includes its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: this compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tanacetene involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that tanacetene exerts its effects by modulating various biochemical pathways and
Properties
Molecular Formula |
C15H26 |
|---|---|
Molecular Weight |
206.37 g/mol |
IUPAC Name |
(6E)-2,6,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H26/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h9-11H,6-8,12H2,1-5H3/b15-11+ |
InChI Key |
SATOEJVASOISEY-RVDMUPIBSA-N |
SMILES |
CC(=CCCC=C(C)CCC=C(C)C)C |
Isomeric SMILES |
CC(=CCC/C=C(\C)/CCC=C(C)C)C |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)C)C |
Synonyms |
(2E,6E,10E)-2,6,11-trimethyl-dodeca-2,6,10-triene tanacetene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)



![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232758.png)

![(1Z,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1232762.png)
